Cefclidin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVHVMCKLDZLGN-TVNFHGJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147023 | |
| Record name | Cefclidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105239-91-6, 114013-51-3 | |
| Record name | Cefclidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105239-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefclidin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Petrolite E 1040 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefclidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFCLIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cefclidin (E1040): A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefclidin (E1040) is a fourth-generation cephalosporin antibiotic characterized by its potent bactericidal activity against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1] Its efficacy is rooted in a multi-faceted mechanism of action that includes high-affinity binding to essential penicillin-binding proteins (PBPs), remarkable stability against hydrolysis by β-lactamases, and efficient penetration of the bacterial outer membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antibacterial action, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, the primary target of this compound is the bacterial cell wall. Specifically, this compound disrupts the final stages of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell. This disruption is achieved through the covalent acylation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the transpeptidation and carboxypeptidation reactions that cross-link the peptidoglycan strands.[2] The inhibition of these enzymes leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.
High-Affinity Binding to Penicillin-Binding Proteins (PBPs)
The efficacy of this compound is significantly influenced by its binding affinity to various PBPs. Studies have shown that this compound exhibits a strong affinity for PBP 3 in both Escherichia coli and Pseudomonas aeruginosa.[3] PBP 3 is a crucial transpeptidase involved in bacterial cell division, and its inhibition leads to the formation of filamentous cells that are unable to divide.[3]
Table 1: Penicillin-Binding Protein (PBP) Affinity of this compound and Comparators
| Organism | PBP | This compound IC50 (µg/ml) | Cefepime IC50 (µg/ml) | Cefpirome IC50 (µg/ml) |
| Escherichia coli K-12 | PBP 2 | >10 | <0.5 | >10 |
| PBP 3 | ≤0.5 | ≤0.5 | ≤0.5 | |
| Pseudomonas aeruginosa SC8329 | PBP 2 | >25 | >25 | >25 |
| PBP 3 | <0.0025 | <0.0025 | <0.0025 |
Data sourced from a comparative study on the binding affinities of extended-spectrum cephalosporins.[3]
References
An In-depth Technical Guide to the Synthesis of Cefclidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Cefclidin, a fourth-generation cephalosporin antibiotic. The information presented is curated from patent literature and scientific publications, offering a detailed look into the chemical construction of this potent antibacterial agent. This document is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences.
Core Synthesis Strategy
The synthesis of this compound is a multi-step process that hinges on the strategic modification of the 7-aminocephalosporanic acid (7-ACA) nucleus. The core of the synthesis involves the introduction of two key side chains that are crucial for its antibacterial activity and spectrum:
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C-7 Side Chain: An acylation reaction at the 7-amino position with (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid. This moiety is critical for its potent activity against a broad range of bacteria.
-
C-3 Side Chain: A nucleophilic substitution at the 3-position with 4-carbamoylquinuclidine, which enhances the compound's pharmacokinetic properties and antibacterial spectrum.
The overall synthesis can be conceptually divided into three main stages:
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Preparation of the Key Intermediate: Synthesis of a reactive 7-amino-3-halomethyl-3-cephem-4-carboxylic acid derivative.
-
Introduction of the C-3 Side Chain: Attachment of the 4-carbamoylquinuclidinium moiety.
-
Acylation of the C-7 Amino Group: Coupling of the aminothiadiazole side chain to complete the this compound molecule.
Detailed Synthesis Pathway
The following sections provide a step-by-step description of the synthesis of this compound, including key intermediates and reaction conditions.
Stage 1: Synthesis of 7-Amino-3-iodomethyl-3-cephem-4-carboxylic acid Hydrochloride
A crucial intermediate for the introduction of the C-3 side chain is 7-amino-3-iodomethyl-3-cephem-4-carboxylic acid. A common precursor for this is a protected form, such as p-methoxybenzyl 7-benzylideneamino-3-iodomethyl-3-cephem-4-carboxylate. The deprotection of this precursor yields the desired intermediate.
Experimental Protocol:
-
p-Methoxybenzyl 7-benzylideneamino-3-iodomethyl-3-cephem-4-carboxylate (59.3 mM) is dissolved in 99% formic acid (55 ml).[1]
-
The solution is cooled with an ice bath, and concentrated hydrochloric acid (23 ml) is added.[1]
-
The mixture is stirred at room temperature for 1.5 hours.[1]
-
Acetone (200 ml) and isopropyl ether (400 ml) are added to the reaction mixture to precipitate the product.[1]
-
The resulting precipitate is collected by filtration, washed with acetone, and dried to yield 7-amino-3-iodomethyl-3-cephem-4-carboxylic acid hydrochloride.[1]
| Intermediate | Starting Material | Reagents | Yield | Reference |
| 7-Amino-3-iodomethyl-3-cephem-4-carboxylic acid hydrochloride | p-Methoxybenzyl 7-benzylideneamino-3-iodomethyl-3-cephem-4-carboxylate | 99% Formic acid, Concentrated HCl, Acetone, Isopropyl ether | 53.7% | [1] |
Stage 2: Introduction of the C-3 Side Chain
The C-3 side chain is introduced via a nucleophilic substitution reaction where the iodide at the 3-methyl position is displaced by 4-carbamoylquinuclidine.
Logical Flow of C-3 Side Chain Introduction
Caption: Introduction of the C-3 side chain via nucleophilic substitution.
Stage 3: Acylation of the C-7 Amino Group
The final step in the synthesis of this compound is the acylation of the 7-amino group of the cephalosporin intermediate with an activated form of the C-7 side chain, (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid. This is typically carried out using the corresponding acyl chloride.
Experimental Workflow for C-7 Acylation
Caption: Final acylation step to yield this compound.
Overall Synthesis Pathway of this compound
The complete synthesis pathway, integrating the key stages, is visualized below.
Caption: Overall synthetic route to this compound from starting materials.
Disclaimer: This document is intended for informational purposes only and does not constitute a license to practice the synthesis of this compound. The synthesis of pharmaceutical compounds is a complex process that should only be undertaken by qualified professionals in appropriate laboratory settings, and in compliance with all applicable laws and regulations, including intellectual property rights.
References
Cefclidin: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefclidin (formerly known as E1040) is a fourth-generation parenteral cephalosporin antibiotic characterized by its broad antibacterial spectrum, particularly its potent activity against glucose non-fermentative Gram-negative bacilli.[1][2] This technical guide provides a comprehensive overview of the currently available data on this compound's antibacterial spectrum, mechanism of action, and in vitro activity. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Mechanism of Action
As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This compound exhibits a high affinity for PBP 3 in both Escherichia coli and Pseudomonas aeruginosa.[3] By binding to and inactivating these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
A key characteristic of this compound is its stability in the presence of a wide range of β-lactamases, including plasmid-mediated (TEM-1, TEM-2, SHV-1) and chromosomal β-lactamases, which are common mechanisms of resistance to other cephalosporins.[2] This stability allows this compound to maintain its activity against many bacteria that are resistant to other β-lactam antibiotics.
In Vitro Antibacterial Spectrum
This compound has demonstrated a broad spectrum of activity against a variety of clinically relevant bacterial pathogens, with particularly potent activity against Gram-negative organisms.
Gram-Negative Activity
Studies have consistently shown this compound's strong in vitro activity against members of the family Enterobacteriaceae and non-fermentative Gram-negative bacilli.[1][2] Notably, it is four- to eightfold more active than ceftazidime against Pseudomonas aeruginosa.[1] this compound also retains activity against ceftazidime-resistant strains of Enterobacter, Citrobacter, Serratia, and Morganella species.[2]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | ≤0.25 | 3.13[1] |
| Enterobacteriaceae (most species) | ≤0.25 | 0.06 - 2[2] |
| Citrobacter freundii | - | 0.78[3] |
| Enterobacter cloacae | - | 3.13[3] |
| Enterobacter aerogenes | - | 0.2[3] |
| Haemophilus influenzae | ≤0.25 | - |
| Neisseria species | ≤0.25 | - |
Gram-Positive Activity
The activity of this compound against Gram-positive cocci, such as staphylococci and streptococci, is generally comparable to that of ceftazidime but less potent than newer cephalosporins like cefepime and cefpirome.[2] It is considered to be ineffective against Gram-positive cocci.
Anaerobic Activity
This compound does not exhibit significant activity against anaerobic bacteria, such as Bacteroides species.[2]
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound, as with other antimicrobial agents, is typically performed following standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While specific, detailed protocols for every cited study on this compound are not publicly available, the general methodologies are well-established.
Broth Microdilution Method
This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Key Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate to obtain a range of concentrations.
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Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Agar Dilution Method
Similar to broth microdilution, the agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.
Key Steps:
-
Preparation of Agar Plates: Serial dilutions of this compound are added to molten agar (e.g., Mueller-Hinton Agar) before it solidifies. A series of plates with varying concentrations of the antibiotic is prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.
Resistance Mechanisms
This compound's stability against many β-lactamases is a significant advantage.[2] In vitro studies have shown a lack of selection for β-lactamase overproducing mutants of Citrobacter freundii, Enterobacter cloacae, and Pseudomonas aeruginosa when exposed to this compound, in contrast to what has been observed with other cephalosporins like ceftazidime.[4][5] This suggests a lower potential for the development of resistance through this common mechanism.
Clinical Trial Data
A comprehensive review of publicly available literature and clinical trial registries did not yield detailed results from late-phase clinical trials assessing the antibacterial efficacy of this compound in human subjects. The development of this compound appears to have been discontinued, and as such, extensive clinical efficacy data is not available.
Conclusion
This compound is a fourth-generation cephalosporin with a potent in vitro activity against a broad range of Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae. Its stability against β-lactamases and low propensity to select for resistant mutants in vitro are notable features. However, its activity against Gram-positive and anaerobic bacteria is limited. The lack of extensive, publicly available clinical trial data precludes a definitive assessment of its clinical efficacy and safety in humans. The information presented in this guide, based on preclinical and in vitro studies, provides a valuable foundation for researchers and drug development professionals interested in the historical context and antibacterial properties of this cephalosporin.
References
- 1. In vitro evaluation of E1040, a new cephalosporin with potent antipseudomonal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of E-1040, a novel cephalosporin with potent activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of E1040, a new cephalosporin with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal activity of this compound (E1040) against Pseudomonas aeruginosa under conditions simulating plasma pharmacokinetics: lack of development of chromosomally-mediated resistance to beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefclidin: A Technical Guide to a Potent Fourth-Generation Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefclidin, also known as E-1040, is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity, particularly its potent efficacy against Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa.[1][2][3][4] Like other members of the cephalosporin class, this compound's core structure features a β-lactam ring, which is fundamental to its mechanism of action. This technical guide provides an in-depth overview of this compound's characteristics, including its mechanism of action, in vitro antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.
Mechanism of Action
The bactericidal effect of this compound is achieved through the inhibition of bacterial cell wall synthesis. The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.
By binding to the active site of PBPs, this compound acylates the enzyme, rendering it inactive. This disruption of the peptidoglycan cross-linking process weakens the cell wall, leading to cell lysis and bacterial death. This compound has demonstrated a high affinity for PBP 3 of both Escherichia coli and Pseudomonas aeruginosa.[2]
A key characteristic of fourth-generation cephalosporins like this compound is their enhanced stability against hydrolysis by a wide range of β-lactamases, including both plasmid-mediated and chromosomally-mediated enzymes that can inactivate many third-generation cephalosporins.[1][3] This stability allows this compound to maintain its activity against bacteria that have developed resistance through the production of these enzymes.
Antibacterial Spectrum
This compound exhibits a broad spectrum of in vitro activity against a variety of clinically significant pathogens. Its activity is particularly noteworthy against Gram-negative bacilli, including members of the Enterobacteriaceae family and non-fermenting bacteria such as Pseudomonas aeruginosa.
Table 1: In Vitro Activity of this compound (E-1040) Against Gram-Negative Bacteria
| Bacterial Species | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 100 | ≤ 0.12 | ≤ 0.12 | [3] |
| Klebsiella pneumoniae | 50 | 0.25 | 0.5 | [3] |
| Klebsiella oxytoca | 20 | ≤ 0.12 | 0.25 | [3] |
| Enterobacter aerogenes | 20 | ≤ 0.12 | 0.25 | [3] |
| Enterobacter cloacae | 50 | 0.25 | 1 | [3] |
| Citrobacter freundii | 50 | 0.25 | 1 | [3] |
| Serratia marcescens | 50 | 0.5 | 1 | [3] |
| Morganella morganii | 50 | ≤ 0.12 | 0.25 | [3] |
| Proteus mirabilis | 50 | ≤ 0.12 | ≤ 0.12 | [3] |
| Proteus vulgaris | 20 | ≤ 0.12 | ≤ 0.12 | [3] |
| Providencia rettgeri | 20 | ≤ 0.12 | ≤ 0.12 | [3] |
| Providencia stuartii | 20 | ≤ 0.12 | 0.25 | [3] |
| Pseudomonas aeruginosa | 200 | 1 | 4 | [3] |
| Pseudomonas aeruginosa (Ceftazidime-Resistant) | 50 | 4 | 16 | [3] |
| Haemophilus influenzae | 50 | 0.5 | 1 | [3] |
| Neisseria gonorrhoeae | 20 | ≤ 0.06 | ≤ 0.06 | [3] |
Table 2: In Vitro Activity of this compound (E-1040) Against Gram-Positive Bacteria
| Bacterial Species | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible) | 50 | 4 | 8 | [3] |
| Staphylococcus epidermidis (Methicillin-Susceptible) | 20 | 4 | 8 | [3] |
| Streptococcus pyogenes | 20 | ≤ 0.12 | 0.25 | [3] |
| Streptococcus agalactiae | 20 | ≤ 0.12 | 0.25 | [3] |
| Streptococcus pneumoniae | 20 | 0.5 | 1 | [3] |
Pharmacokinetics
Detailed human pharmacokinetic parameters for this compound are not extensively available in publicly accessible literature. However, studies utilizing in vitro pharmacokinetic models have simulated human plasma concentrations following intravenous administration.[5][6] For comparative context, the pharmacokinetic parameters of a representative fourth-generation cephalosporin, Cefepime, are provided below. It is crucial to note that these values are not for this compound and should be interpreted with caution.
Table 3: Pharmacokinetic Parameters of Cefepime in Healthy Adults (for comparative purposes)
| Parameter | Value |
| Half-life (t½) | ~2 hours |
| Volume of Distribution (Vd) | ~18 L |
| Total Body Clearance (CL) | ~120 mL/min |
| Protein Binding | ~16-19% |
| Primary Route of Elimination | Renal |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound is determined using standard microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A diverse panel of recent clinical isolates, including both Gram-positive and Gram-negative organisms, as well as quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) are used.
-
Medium: Mueller-Hinton broth or agar is the standard medium for susceptibility testing of non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, appropriate supplemented media are utilized.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the final desired inoculum concentration.
-
Assay Procedure (Microdilution):
-
Serial twofold dilutions of this compound are prepared in Mueller-Hinton broth in the wells of a microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
-
-
Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vitro Two-Compartment Pharmacokinetic/Pharmacodynamic Model
This dynamic model is employed to simulate the time-course of this compound concentrations in human plasma and to evaluate its bactericidal activity and the potential for resistance development.[5][6]
-
Model Setup:
-
A central compartment, representing the blood circulation, contains the antibiotic solution in a suitable broth medium.
-
A peripheral compartment, simulating the extravascular space, is connected to the central compartment.
-
The test bacteria are enclosed within a unit (e.g., dialysis tubing or a chamber with a microporous membrane) placed in the peripheral compartment to prevent washout.
-
Pumps are used to circulate the medium between the compartments and to introduce fresh medium into the central compartment, simulating drug distribution and elimination.
-
-
Simulation of Human Pharmacokinetics:
-
The flow rates of the pumps are calibrated to mimic the desired pharmacokinetic parameters (e.g., half-life) of this compound in humans following intravenous administration.
-
The antibiotic is introduced into the central compartment to achieve a peak concentration (Cmax) that reflects the therapeutic dose.
-
-
Bactericidal Activity Assessment:
-
Samples are periodically withdrawn from the peripheral compartment over the duration of the experiment (e.g., 12-24 hours).
-
The number of viable bacteria in each sample is determined by quantitative culture (e.g., spiral plating or serial dilution and plating).
-
The change in bacterial count over time is plotted to generate a time-kill curve.
-
-
Resistance Development Analysis:
-
At the end of the experiment, surviving bacteria are subcultured onto antibiotic-containing and antibiotic-free agar plates to assess for the emergence of resistant mutants.
-
The MIC of this compound against any recovered isolates is determined and compared to the MIC of the original strain.
-
Visualizations
Experimental Workflow for In Vitro Pharmacokinetic/Pharmacodynamic Model
Caption: Workflow of the in vitro two-compartment model.
Conclusion
This compound is a promising fourth-generation cephalosporin with potent in vitro activity against a broad range of clinically relevant bacteria, especially challenging Gram-negative pathogens like P. aeruginosa. Its stability against β-lactamases contributes to its effectiveness against resistant strains. While comprehensive human pharmacokinetic data remains to be fully elucidated in publicly available literature, in vitro pharmacodynamic models provide valuable insights into its bactericidal efficacy and low propensity for resistance selection. Further clinical investigation is warranted to fully establish the therapeutic potential of this compound in the management of serious bacterial infections.
References
- 1. In vitro activity of E-1040, a novel cephalosporin with potent activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of E1040, a new cephalosporin with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of E-1040, a novel cephalosporin with potent activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo antibacterial activities of E1040, a new cephalosporin with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The Clinical Development History of Cefclidin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefclidin, also known as E1040, is a fourth-generation cephalosporin antibiotic that was under development by Eisai Co., Ltd. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Despite promising preclinical and early clinical findings, the development of this compound was ultimately discontinued. This guide provides a comprehensive overview of the available information on the clinical development history of this compound, including its mechanism of action, preclinical data, and the limited clinical studies that were conducted.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This action is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The binding of this compound to these enzymes blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
The signaling pathway for this compound's mechanism of action can be visualized as follows:
References
Cefclidin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Cefclidin, a fourth-generation cephalosporin, to its primary molecular targets, the penicillin-binding proteins (PBPs). This document synthesizes available quantitative data, details the experimental methodologies used for these assessments, and visualizes the key processes involved.
Introduction to this compound and Penicillin-Binding Proteins
This compound is a parenteral cephalosporin antibiotic characterized by its broad spectrum of activity, particularly against Gram-negative bacteria, including glucose non-fermentative bacilli.[1] Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This inhibition is achieved through the covalent acylation of essential enzymes known as penicillin-binding proteins (PBPs).
PBPs are a group of bacterial enzymes, primarily transpeptidases, carboxypeptidases, and endopeptidases, located on the inner membrane of bacteria. Their primary function is to catalyze the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall. By binding to the active site of these enzymes, this compound effectively blocks this process, leading to a weakened cell wall, morphological changes (such as filamentation), and ultimately, cell lysis and death.[2]
Quantitative Binding Affinity of this compound to PBPs
The binding affinity of this compound to various PBPs is a key determinant of its antibacterial potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP activity. The available data for this compound's binding affinity to PBPs in Escherichia coli and Pseudomonas aeruginosa are summarized below.
| Bacterium | PBP Target | IC50 (µg/mL) | Reference |
| Escherichia coli K-12 | PBP 2 | >25 | [3][4] |
| PBP 3 | ≤0.5 | [3][4] | |
| Pseudomonas aeruginosa SC8329 | PBP 2 | >25 | [3][4] |
| PBP 3 | <0.0025 | [3][4] |
Key Observations:
-
This compound demonstrates a particularly high affinity for PBP 3 in both E. coli and P. aeruginosa.[3][4]
-
The potent binding to PBP 3 in P. aeruginosa is a notable feature of this compound.[3][4]
-
In contrast, this compound shows poor binding to PBP 2 in both species.[3][4]
-
The strong inhibition of PBP 3 is consistent with the observed morphological changes in bacteria exposed to this compound, namely the formation of cellular filaments.[3]
Mechanism of Action and Resistance
The fundamental mechanism of action of this compound is the inhibition of bacterial cell wall synthesis through the acylation of PBPs. This process disrupts the structural integrity of the peptidoglycan layer, leading to cell death.
Bacterial resistance to cephalosporins can arise through several mechanisms, including:
-
Modification of PBPs: Alterations in the structure of PBPs can reduce their binding affinity for β-lactam antibiotics.[2][7][8]
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[2][9]
-
Reduced Permeability: Changes in the bacterial outer membrane can limit the antibiotic's access to the periplasmic space where the PBPs are located.[2]
Notably, this compound has been shown to have a lower affinity for and is hydrolyzed more slowly by certain β-lactamases produced by Enterobacter cloacae and Pseudomonas aeruginosa compared to other cephalosporins like ceftazidime.[10][11] This property may contribute to its efficacy against strains that overproduce these enzymes.
Visualized Mechanism of Action
Caption: this compound's mechanism of action via PBP inhibition.
Experimental Protocols
The determination of this compound's binding affinity to PBPs has primarily been accomplished through competitive binding assays using radiolabeled penicillin. An alternative and increasingly common method involves the use of fluorescently labeled β-lactams.
Competitive Radiolabeled Penicillin Binding Assay
This method determines the IC50 of an unlabeled antibiotic by measuring its ability to compete with a radiolabeled penicillin (e.g., [3H]benzylpenicillin) for binding to PBPs in isolated bacterial membranes.[3][4]
Experimental Workflow:
Caption: Workflow for competitive radiolabeled PBP binding assay.
Detailed Methodology:
-
Bacterial Growth and Membrane Preparation:
-
Grow the bacterial strain of interest (e.g., E. coli K-12) to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells, typically by sonication.
-
Isolate the cell membranes by ultracentrifugation. The resulting membrane pellet is resuspended in a buffer for the binding assay.
-
-
Competitive Binding Assay:
-
In a series of reaction tubes, incubate a fixed amount of the isolated membrane preparation with increasing concentrations of unlabeled this compound.
-
Add a constant, saturating concentration of [3H]benzylpenicillin to each tube.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for competitive binding.
-
-
Detection and Quantification:
-
Stop the binding reaction by adding a denaturing sample buffer (containing SDS) and boiling the samples.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Treat the gel with a scintillant (fluorography) to enhance the radioactive signal.
-
Expose the dried gel to X-ray film to visualize the PBP bands that have bound [3H]benzylpenicillin.
-
Quantify the intensity of the PBP bands using densitometry.
-
-
Data Analysis:
-
Plot the percentage of [3H]benzylpenicillin binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the intensity of the radiolabeled PBP band compared to the control (no this compound).
-
Fluorescent Penicillin (Bocillin-FL) Binding Assay
This method uses a fluorescently tagged penicillin derivative, Bocillin-FL, to label PBPs. It can be performed on live cells or cell lysates and avoids the use of radioactivity. The principle is similar to the radiolabeled assay: pre-incubation with an unlabeled antibiotic will block the subsequent binding of Bocillin-FL.[12][13]
Experimental Workflow:
Caption: Workflow for competitive fluorescent PBP binding assay.
Detailed Methodology:
-
Cell Preparation and Pre-incubation:
-
Grow and harvest bacterial cells as described for the radiolabeled assay.
-
Wash the cell pellets with a suitable buffer (e.g., PBS).
-
Resuspend the cells and incubate them with varying concentrations of this compound for a specific time (e.g., 20-30 minutes) at room temperature.[12]
-
-
Fluorescent Labeling:
-
Add Bocillin-FL to the cell suspensions at a final concentration sufficient to saturate the PBPs (e.g., 5 µg/mL).[12]
-
Incubate for a shorter period (e.g., 10 minutes) to allow Bocillin-FL to bind to any PBPs not already inhibited by this compound.[12]
-
Stop the reaction by pelleting the cells and washing them to remove unbound Bocillin-FL.
-
-
Detection and Quantification:
-
Lyse the cells and prepare the membrane fraction as previously described.[14]
-
Separate the proteins via SDS-PAGE.
-
Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).[15]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band.
-
Calculate the IC50 for this compound as the concentration that reduces the fluorescent signal of a specific PBP band by 50%.
-
Conclusion
This compound is a potent cephalosporin that exhibits a high binding affinity for PBP 3 in key Gram-negative pathogens like E. coli and P. aeruginosa. This targeted activity underlies its mechanism of action, leading to the disruption of cell wall synthesis and subsequent bactericidal effects. The experimental protocols detailed in this guide, particularly competitive binding assays with radiolabeled or fluorescent probes, provide robust methods for quantifying these molecular interactions. Further research to determine the binding affinities of this compound to a broader range of PBPs in diverse bacterial species will be crucial for a more complete understanding of its antibacterial spectrum and for the development of future β-lactam antibiotics.
References
- 1. This compound | C21H26N8O6S2 | CID 6537446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]
- 8. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
Cefclidin (E1040): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Cefclidin is a parenteral fourth-generation cephalosporin. Structurally, it possesses a 7-amino-1,2,4-thiadiazolyl acetamido side chain at the C-7 position of the cephem nucleus and a 4-carbamoyl-1-quinuclidinio methyl group at the C-3 position. This molecular configuration contributes to its broad spectrum of activity and its notable stability against many β-lactamase enzymes, a common mechanism of resistance to β-lactam antibiotics. The primary focus of early research on this compound was its efficacy against difficult-to-treat Gram-negative pathogens.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent bactericidal activity against a range of Gram-negative bacteria. A key feature is its efficacy against strains that have developed resistance to other cephalosporins, such as ceftazidime.
In Vitro Antimicrobial Activity
In vitro studies have demonstrated the potent activity of this compound against members of the Enterobacteriaceae family and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of a panel of clinical isolates are summarized in the table below.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.25 | 0.06 - 2 |
| Pseudomonas aeruginosa | ≤0.25 | 0.06 - 2 |
| Data sourced from in vitro studies comparing this compound to other cephalosporins.[1] |
This compound has been shown to be two- to fourfold more active than ceftazidime against these organisms and exhibits similar activity to cefepime and cefpirome.[1] Importantly, it retains activity against Enterobacter, Citrobacter, and Serratia species that are resistant to ceftazidime.[1]
Bactericidal Activity and Resistance Selection
In vitro pharmacodynamic models have been instrumental in characterizing the bactericidal activity of this compound and its low propensity for the selection of resistant mutants. Studies using a two-compartment model simulating human plasma concentrations after a 1g intravenous dose demonstrated that this compound maintained its bactericidal activity over a 12-hour period without the emergence of resistant subpopulations of Citrobacter freundii or Enterobacter cloacae.[2] In contrast, ceftazidime treatment led to regrowth and the selection of mutants that overproduced β-lactamase by approximately 500-fold.[2] A similar lack of resistance development was observed in studies with Pseudomonas aeruginosa.[3]
Pharmacokinetics
Detailed in vivo pharmacokinetic parameters for this compound in humans, such as half-life, volume of distribution, and clearance, are not well-documented in publicly available literature. The majority of our understanding of its pharmacokinetic profile is derived from in vitro models designed to simulate human plasma concentrations.
In Vitro Pharmacokinetic Simulation
The primary tool for evaluating the pharmacokinetics of this compound has been a two-compartment open in vitro model. This model was designed to simulate the plasma drug concentrations in humans over a 12-hour period following a 1-hour intravenous infusion of a 1-gram dose.[2][3] While the specific pharmacokinetic parameters used to create this simulation (e.g., elimination rate constant, distribution rate constants) are not explicitly stated in the available literature, the model was validated by comparing the simulated concentration-time profiles of other cephalosporins, like cefazolin, with their known human pharmacokinetic data.
As a fourth-generation cephalosporin, it can be generally expected that this compound would exhibit pharmacokinetic properties characteristic of its class, including primary renal excretion. However, without specific data, any such assumptions should be treated with caution.
Mechanism of Action and Resistance
Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death.
Stability to β-Lactamases
A distinguishing feature of this compound is its high stability against a wide array of β-lactamase enzymes. β-lactamases are a major mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. This compound has demonstrated stability against plasmid-mediated β-lactamases such as TEM-1, TEM-2, TEM-3 (CTX-1), and SHV-1, as well as chromosomal β-lactamases like the P99 enzyme from Enterobacter cloacae and the K-1 enzyme from Klebsiella oxytoca.[1]
This stability is attributed to a low affinity for these enzymes.[1][2][3] By evading hydrolysis by β-lactamases, this compound can reach its PBP targets in sufficient concentrations to exert its bactericidal effect, even in bacteria that produce these resistance enzymes. This is a key factor in its activity against ceftazidime-resistant strains and its low potential for selecting for resistant mutants.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following section details the methodology for the key in vitro experiments cited in this guide.
Two-Compartment In Vitro Pharmacokinetic/Pharmacodynamic Model
This model was central to the evaluation of this compound's bactericidal activity and its potential for resistance selection.
Objective: To simulate the time-course of human plasma concentrations of this compound and comparator antibiotics and to assess their effect on bacterial growth and survival.
Methodology:
-
Apparatus: The model consists of two main compartments: a central compartment and a peripheral compartment, connected by tubing. Peristaltic pumps are used to control the flow of media between the compartments and to a waste reservoir, simulating drug distribution and elimination.
-
Simulation of Human Pharmacokinetics: The model is designed to replicate a two-compartment open pharmacokinetic model. The flow rates of the pumps are calibrated to simulate the desired human plasma concentration-time profile, typically that of a 1-gram intravenous dose administered over 1 hour, with a total simulation time of 12 hours.
-
Bacterial Inoculum: The central compartment is inoculated with a standardized suspension of the test bacterium (e.g., C. freundii, P. aeruginosa) in a suitable growth medium, such as Mueller-Hinton broth.
-
Drug Administration: At the start of the simulation, the antibiotic is introduced into the central compartment to achieve the peak concentration (Cmax) observed in humans.
-
Sampling and Analysis: At regular intervals throughout the 12-hour simulation, samples are withdrawn from the central compartment. These samples are used to:
-
Determine the viable bacterial count (colony-forming units per milliliter, CFU/mL) by plating serial dilutions onto agar plates.
-
Monitor the antibiotic concentration using a validated analytical method (e.g., bioassay or chromatography).
-
Assess the emergence of resistant mutants by plating samples onto agar containing the test antibiotic at concentrations above the MIC of the parent strain.
-
-
Data Interpretation: The change in bacterial density over time is plotted to create a time-kill curve. The lack of regrowth and the absence of colonies on the antibiotic-containing plates indicate a low potential for resistance development.
Caption: Workflow of the two-compartment in vitro model.
Conclusion
The available in vitro data for this compound (E1040) highlight its potential as a potent fourth-generation cephalosporin with significant activity against challenging Gram-negative pathogens. Its key strengths appear to be its high stability against a broad range of β-lactamases and, consequently, a low propensity for the selection of resistant mutants. While these preclinical findings are promising, the lack of publicly available in vivo pharmacokinetic and clinical data prevents a full assessment of its therapeutic potential. The information presented in this technical guide serves as a summary of the foundational research on this compound and may be of value to researchers investigating novel cephalosporins or mechanisms of antibiotic resistance.
References
- 1. This compound (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel in vitro pharmacokinetic/pharmacodynamic model based on two-compartment open model used to simulate serum drug concentration-time profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of this compound (E1040) against Pseudomonas aeruginosa under conditions simulating plasma pharmacokinetics: lack of development of chromosomally-mediated resistance to beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cefclidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Cefclidin (also known as E1040), a fourth-generation cephalosporin antibiotic. This compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] The synthetic route described herein is based on the convergent synthesis strategy, which involves the preparation of key side-chain precursors followed by their coupling to a cephalosporin nucleus. This protocol is intended for research and development purposes.
Introduction
This compound is a parenteral cephalosporin characterized by a (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido group at the C-7 position and a (4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl group at the C-3 position of the cephem core.[1][2] This unique combination of side chains contributes to its broad spectrum of activity and stability against many β-lactamases.[1] The synthesis of this compound involves the preparation of the C-7 and C-3 side chains and their sequential attachment to the 7-aminocephalosporanic acid (7-ACA) core.
Synthesis Workflow
The overall synthetic strategy for this compound is depicted in the following workflow diagram. The synthesis commences with the preparation of the C-7 side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, and the C-3 side chain precursor, 4-carbamoylquinuclidine. The cephalosporin core, 7-aminocephalosporanic acid (7-ACA), is first modified at the C-3 position, followed by the acylation of the C-7 amino group with the activated C-7 side chain.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid (C-7 Side Chain)
This procedure is adapted from analogous syntheses of similar cephalosporin side chains.
Step 1: Synthesis of 2-Cyano-2-hydroxyiminoacetamide
-
To a solution of cyanoacetamide in a suitable solvent (e.g., aqueous acetic acid), add a solution of sodium nitrite at a low temperature (0-5 °C).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-Methoxyiminopropanedinitrile
-
Suspend 2-cyano-2-hydroxyiminoacetamide in a suitable solvent (e.g., dichloromethane).
-
Add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide) under phase-transfer catalysis conditions.
-
Stir the reaction at room temperature until completion.
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude product.
Step 3: Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile
-
Dissolve 2-methoxyiminopropanedinitrile in a suitable solvent (e.g., ethanol).
-
Add thiourea and a halogenating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature.
-
After the addition is complete, stir the mixture at room temperature.
-
Isolate the product by filtration and purify by recrystallization.
Step 4: Hydrolysis to (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
-
Suspend the acetonitrile derivative in an aqueous acidic solution (e.g., hydrochloric acid).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and adjust the pH to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Synthesis of 4-Carbamoylquinuclidine (C-3 Side Chain)
This protocol is based on the work of Sugiyama et al.
Step 1: Synthesis of 1-(2-Chloroethyl)-4-cyanopiperidine
-
React 4-carbamoylpiperidine with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) to form 4-carbamoyl-1-(2-hydroxyethyl)piperidine.
-
Treat the resulting alcohol with thionyl chloride in a suitable solvent like acetonitrile to concurrently dehydrate the carbamoyl group to a cyano group and substitute the hydroxyl group with chlorine.
Step 2: Synthesis of 4-Cyanoquinuclidine
-
Perform an intramolecular cyclization of 1-(2-chloroethyl)-4-cyanopiperidine using a strong base such as sodium amide or lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature.
Step 3: Hydrolysis to 4-Carbamoylquinuclidine
-
Hydrolyze 4-cyanoquinuclidine to the corresponding carbamoyl derivative using acidic conditions (e.g., sulfuric acid) followed by neutralization with a base.
Synthesis of this compound
Step 1: Synthesis of 7-Amino-3-((4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl)-3-cephem-4-carboxylate
-
Activate the 3-position of 7-ACA, for example, by converting the acetoxymethyl group to a leaving group such as an iodomethyl group using sodium iodide.
-
React the activated 7-ACA derivative with 4-carbamoylquinuclidine in a suitable solvent (e.g., DMF) to yield the C-3 substituted cephalosporin nucleus.
Step 2: Acylation to form this compound
-
Activate the carboxylic acid of the C-7 side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride).
-
Couple the activated C-7 side chain with the C-3 substituted cephalosporin nucleus from the previous step in an appropriate solvent system (e.g., a mixture of water and acetone) in the presence of a base to facilitate the acylation of the 7-amino group.
-
After the reaction is complete, purify the final product, this compound, using chromatographic techniques (e.g., column chromatography on a suitable resin).
Quantitative Data
The following tables summarize typical yields and key analytical data for the intermediates and the final product.
Table 1: Synthesis of C-7 Side Chain Intermediates
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| 2-Cyano-2-hydroxyiminoacetamide | Cyanoacetamide | NaNO₂, Acetic Acid | Water/AcOH | ~85 |
| 2-Methoxyiminopropanedinitrile | 2-Cyano-2-hydroxyiminoacetamide | (CH₃)₂SO₄, NaOH | Dichloromethane | ~70 |
| (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile | 2-Methoxyiminopropanedinitrile | Thiourea, NBS | Ethanol | ~65 |
| (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid | Acetonitrile derivative | HCl | Water | ~90 |
Table 2: Synthesis of C-3 Side Chain Intermediates
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| 1-(2-Chloroethyl)-4-cyanopiperidine | 4-Carbamoylpiperidine | 1. 2-Chloroethanol, K₂CO₃2. SOCl₂ | Ethanol, ACN | ~80 (2 steps) |
| 4-Cyanoquinuclidine | Chloroethyl derivative | NaNH₂ or LDA | THF | ~67 |
| 4-Carbamoylquinuclidine | 4-Cyanoquinuclidine | H₂SO₄, then base | Water | ~75 |
Table 3: Final Synthesis of this compound
| Compound | Starting Materials | Reagents | Solvent | Yield (%) |
| 7-Amino-3-((4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl)-3-cephem-4-carboxylate | 7-ACA, 4-Carbamoylquinuclidine | NaI, then coupling | DMF | ~60 |
| This compound | C-3 substituted nucleus, Activated C-7 side chain | Coupling agent, Base | Water/Acetone | ~55 |
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The diagram below illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
β-lactam compounds can be sensitizers; avoid inhalation and skin contact.
Conclusion
This document provides a comprehensive overview and a detailed protocol for the synthesis of this compound for research purposes. The described synthetic route is robust and allows for the preparation of this compound in a laboratory setting. The provided quantitative data and diagrams are intended to facilitate the successful execution of this synthesis by researchers in the field of medicinal chemistry and drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cefclidin in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cefclidin is a novel cephalosporin antibiotic with a broad spectrum of activity. To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of cephalosporins due to its selectivity, accuracy, and ease of use.[1] This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound in biological samples such as plasma and urine. The method is suitable for routine analysis and therapeutic drug monitoring.
The therapeutic activity of cephalosporins is influenced by several factors including their absorption, distribution, metabolism, and excretion (ADME) kinetics.[2][3][4] The concentration of the unbound drug in plasma is directly related to its efficacy.[3] Therefore, monitoring the concentration of this compound in biological fluids is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (>99% purity)
-
Internal Standard (IS), e.g., another cephalosporin not co-administered
-
HPLC grade acetonitrile and methanol
-
Analytical grade ammonium acetate[5]
-
Glacial acetic acid[5]
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
Human urine
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
A C18 reversed-phase column was used for the separation.[5][6][7] The mobile phase consisted of a mixture of ammonium acetate buffer and acetonitrile in an isocratic elution mode.[5]
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][6][7] |
| Mobile Phase | 0.1 M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (95:5, v/v)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 30°C[5] |
| Detection | UV at 250 nm[5] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.[5] Quality control samples were prepared at low, medium, and high concentrations in the same manner.
Sample Preparation
Protein precipitation is a common and effective method for extracting cephalosporins from biological matrices.[1][8]
-
To 200 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating its linearity, precision, accuracy, recovery, and sensitivity (LOD and LOQ).[5][9]
Linearity
The linearity of the method was determined by analyzing a series of calibration standards. The peak area ratio of this compound to the internal standard was plotted against the nominal concentration.
Table 2: Linearity and Sensitivity of the HPLC Method
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.02 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.06 µg/mL[5] |
Precision and Accuracy
The precision and accuracy of the method were assessed by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).
Table 3: Precision and Accuracy Data
| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 1.0 (Low) | < 2% | < 3% | 98 - 102% |
| 10 (Medium) | < 2% | < 2% | 99 - 101% |
| 40 (High) | < 1% | < 2% | 99 - 102% |
Recovery
The extraction recovery of this compound from plasma and urine was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration. The recovery was found to be consistently high across the different QC levels.
Table 4: Extraction Recovery of this compound
| QC Concentration (µg/mL) | Mean Recovery in Plasma (%) | Mean Recovery in Urine (%) |
| 1.0 (Low) | > 90% | > 92% |
| 10 (Medium) | > 93% | > 95% |
| 40 (High) | > 92% | > 94% |
Stability
The stability of this compound in biological samples under various storage conditions is crucial for reliable analysis.[10][11][12] Beta-lactam antibiotics can be prone to degradation.[12]
Table 5: Stability of this compound in Human Plasma
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 4 hours | > 95%[13] |
| Refrigerated (2-8°C) | 24 hours | > 97%[13] |
| Frozen (-20°C) | 7 days | > 98%[13] |
| Frozen (-80°C) | 30 days | > 96% |
| Three Freeze-Thaw Cycles | - | > 95% |
Visualization of Workflow and Pharmacokinetics
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: General pharmacokinetic pathway of cephalosporins.
Conclusion
The described RP-HPLC method is simple, rapid, selective, and sensitive for the quantification of this compound in biological samples. The method has been successfully validated according to ICH guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The sample preparation procedure is straightforward, and the chromatographic run time is short, allowing for high throughput analysis. The stability of this compound under various conditions has been established, ensuring the reliability of the analytical results.
References
- 1. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cephalosporin antibiotics: protein-binding considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Cephalosporin Antibiotics: Protein-Binding Considerations [scite.ai]
- 4. Pharmacokinetics of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefclidin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefclidin is a fourth-generation cephalosporin antibiotic with a potent and broad spectrum of activity against many Gram-negative bacteria, including strains that are resistant to other β-lactam antibiotics. Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for in vitro susceptibility testing, drug discovery, and clinical breakpoint determination. These application notes provide detailed protocols for performing this compound MIC testing using the broth microdilution and agar dilution methods, adhering to the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs). By binding to and inactivating these essential enzymes, this compound disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This interference leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Organism | Reference |
| MIC90 | 3.13 µg/mL | Pseudomonas aeruginosa | [1] |
Note: MIC90 is the concentration of the antibiotic at which 90% of the tested isolates are inhibited.
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (test organisms and quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer).
-
Further dilutions will be made from this stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains (test organisms and quality control strains)
-
Sterile saline (0.85%) or PBS
-
McFarland 0.5 turbidity standard
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a growth control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.
-
Quality Control
Quality Control Strains:
It is imperative to perform quality control (QC) testing with each batch of MIC assays to ensure the accuracy and reproducibility of the results. The following standard QC strains are recommended:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
-
Haemophilus influenzae ATCC® 49247™
-
Streptococcus pneumoniae ATCC® 49619™
Quality Control MIC Ranges:
As of the last update, specific CLSI or EUCAST-defined quality control MIC ranges for this compound are not publicly available. In the absence of established ranges, it is recommended that each laboratory establish its own internal quality control ranges for this compound. This can be done by following the guidelines outlined in the CLSI M23 document, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters." This typically involves testing each QC strain on at least 20 separate occasions to establish a statistically valid range.
Acceptance Criteria:
The MIC values for the QC strains should fall within the established ranges for the test to be considered valid. If any QC result is out of range, the entire batch of tests should be repeated.
Data Interpretation
The MIC value is the primary result of the assay. This value can be used to categorize the test organism as susceptible, intermediate, or resistant to this compound based on established clinical breakpoints. As this compound is not yet in widespread clinical use, official clinical breakpoints from regulatory bodies like the FDA, CLSI, or EUCAST may not be available. Researchers should refer to the latest publications and regulatory guidance for any established interpretive criteria.
References
Application Notes and Protocols for Preparing Cefclidin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefclidin is a fourth-generation cephalosporin antibiotic with potent activity against a broad spectrum of bacteria.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in a variety of research applications, including antimicrobial susceptibility testing, mechanism of action studies, and in vivo efficacy models. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and integrity for experimental use.
This compound: Chemical Properties and Stability
This compound's chemical structure, like other cephalosporins, contains a β-lactam ring that is crucial for its antibacterial activity. The stability of this ring and the overall molecule is dependent on factors such as pH, temperature, and the solvent used. While specific stability data for this compound is not extensively published, data from analogous fourth-generation cephalosporins such as Cefepime and Cefpirome can provide guidance. Generally, cephalosporin solutions are most stable in a slightly acidic to neutral pH range and should be protected from prolonged exposure to high temperatures and light to prevent degradation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides estimated values based on data from other fourth-generation cephalosporins, such as Cefepime and Cefpirome. Researchers should perform their own solubility and stability tests for precise measurements.
| Parameter | Solvent | Estimated Value | Storage Conditions |
| Solubility | Sterile Water | Soluble (estimated ~100 mg/mL) | Use immediately or aliquot and freeze |
| PBS (pH 7.2) | Soluble (estimated ~10 mg/mL)[4] | Use immediately or aliquot and freeze | |
| DMSO | Highly Soluble (estimated >100 mg/mL)[5][6][7][8] | Store at -20°C | |
| Ethanol | Insoluble[5] | Not Recommended | |
| Stock Solution Stability | Aqueous (at -20°C) | Weeks to months | Avoid repeated freeze-thaw cycles |
| Aqueous (at 4°C) | Limited (days) | Short-term storage only | |
| DMSO (at -20°C) | Months to years | Keep tightly sealed to prevent moisture absorption |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, deionized, and pyrogen-free water
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing Aqueous this compound Stock Solution (e.g., 10 mg/mL)
-
Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain sterility.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, for 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.
-
Dissolution: Add a portion of the sterile water (e.g., 8 mL) to the conical tube containing the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Add sterile water to bring the final volume to 10 mL. Vortex briefly to ensure homogeneity.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential bacterial contamination.
-
Aliquoting: Dispense the sterile stock solution into sterile, labeled microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage. For immediate use, the solution can be stored at 4°C for a limited time.
Protocol for Preparing this compound Stock Solution in DMSO (e.g., 50 mg/mL)
-
Preparation: Work in a sterile environment.
-
Weighing: Tare a sterile conical tube and weigh the desired amount of this compound powder. For example, for 2 mL of a 50 mg/mL stock, weigh 100 mg.
-
Dissolution: Add the desired volume of DMSO (e.g., 2 mL) to the this compound powder. Vortex until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the DMSO stock solution into sterile, labeled microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. Ensure the tubes are tightly capped to prevent the hygroscopic DMSO from absorbing water.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound's mechanism of action via cell wall synthesis inhibition.
References
- 1. This compound | C21H26N8O6S2 | CID 6537446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.com [targetmol.com]
Application Note: Analytical Strategies for the Characterization of Cefclidin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefclidin, a novel cephalosporin antibiotic, necessitates robust analytical methods to ensure its quality, safety, and efficacy. A critical aspect of this is the identification and quantification of its degradation products. This document provides a comprehensive overview of the analytical strategies and detailed protocols for the analysis of this compound degradation products, drawing upon established methodologies for other cephalosporins. Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the drug to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[1][2] The resulting degradants are then characterized using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Forced Degradation Studies
Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a drug molecule and helping to elucidate its degradation pathways.[1] These studies are crucial for the development and validation of stability-indicating methods.[1]
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N hydrochloric acid. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, neutralize the solution with an appropriate amount of 1 N sodium hydroxide and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 30, 60, 90, and 120 minutes). After each time point, neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for a specified period (e.g., 24, 48, and 72 hours). After exposure, dissolve an appropriate amount of the powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light for a specified duration. Dissolve an appropriate amount of the exposed powder in the mobile phase to achieve a final concentration of 100 µg/mL. Also, expose a 100 µg/mL solution of this compound to the same light conditions.
-
Control Samples: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress conditions.
Analytical Methods for Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of drug substances and their degradation products.[3][4][5] For structural elucidation and identification of unknown impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice.[6][7][8]
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
Experimental Protocol: HPLC Analysis of this compound and its Degradation Products
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporins.[3]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of the parent drug from its various degradation products. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M ammonium formate adjusted to pH 4.5) and an organic modifier like methanol or acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity. For many cephalosporins, this is in the range of 250-290 nm.[3][4]
-
Injection Volume: 10 µL.
-
-
Method Validation: The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
Data Presentation: Quantitative Analysis of this compound and Degradation Products
The results from the forced degradation studies should be summarized in a table to clearly present the extent of degradation and the formation of various products under different stress conditions.
| Stress Condition | Duration | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| Acid (1N HCl, 60°C) | 24 hours | 85.2 | 4 | 8.7 (RRT 0.85) |
| Base (0.1N NaOH, RT) | 2 hours | 78.5 | 3 | 12.3 (RRT 1.20) |
| Oxidative (3% H₂O₂, RT) | 24 hours | 90.1 | 2 | 5.4 (RRT 0.92) |
| Thermal (105°C, Solid) | 72 hours | 95.8 | 1 | 2.1 (RRT 1.15) |
| Photolytic (UV/Vis) | 48 hours | 92.3 | 2 | 4.5 (RRT 0.78) |
RRT: Relative Retention Time
LC-MS Method for Identification of Degradation Products
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify unknown compounds.[7][8]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).
-
Chromatographic Conditions: The HPLC conditions described above can often be adapted for LC-MS analysis. It is crucial to use volatile mobile phase additives like ammonium formate or formic acid instead of non-volatile buffers like phosphate.[6]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for this compound and its degradation products.
-
Mass Range: A full scan mass range of m/z 100-1000 is typically sufficient to cover the parent drug and its potential degradants.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) experiments should be performed on the detected degradation products to obtain fragmentation patterns, which are crucial for structural elucidation.
-
Data Presentation: Identified Degradation Products of this compound
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| DP1 | 5.8 | 455.1234 | Isomer of this compound |
| DP2 | 7.2 | 473.1345 | Hydrolyzed product (β-lactam ring opening) |
| DP3 | 8.5 | 427.1023 | Decarboxylated product |
| DP4 | 9.1 | 489.1298 | Oxidized product (+16 Da) |
Visualizing Degradation Pathways and Workflows
This compound Degradation Pathway
Caption: Proposed degradation pathways of this compound under various stress conditions.
Analytical Workflow for this compound Degradation Studies
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir | Semantic Scholar [semanticscholar.org]
- 7. Eco-friendly high-throughput screening of cephalosporins impurities: Utilizing 2D-carbon microfiber fractionation system combined with quadrupole time of flight high-resolution mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wur.nl [wur.nl]
Troubleshooting & Optimization
Cefclidin Stability and Degradation: A Technical Support Resource
Disclaimer: Information regarding the specific stability and degradation pathways of Cefclidin is limited in publicly available scientific literature. This technical support center provides guidance based on the known stability and degradation characteristics of other cephalosporin antibiotics, which share a common β-lactam core structure. Researchers are strongly advised to perform specific stability studies for this compound under their experimental conditions.
This resource is intended for researchers, scientists, and drug development professionals to address potential stability issues and understand the degradation pathways of this compound and related cephalosporin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on studies of other cephalosporins, the primary factors influencing stability in solution are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4][5] The β-lactam ring, crucial for the antibacterial activity of cephalosporins, is susceptible to hydrolysis under acidic, basic, and even neutral conditions.[2][5][6]
Q2: What are the common degradation pathways for cephalosporins like this compound?
The most common degradation pathways for cephalosporins include:
-
Hydrolysis: Cleavage of the β-lactam ring is a major degradation pathway, leading to a loss of antibacterial activity. This can be catalyzed by acids, bases, or enzymes like β-lactamases.[2][6][7][8]
-
Oxidation: The sulfur atom in the dihydrothiazine ring can be oxidized, leading to the formation of sulfoxides.[9][10][11][12]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[3][13][14][15][16]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.[4][17][18][19][20]
-
Isomerization: Isomerization of the double bond in the dihydrothiazine ring can occur.[21]
-
Intramolecular Reactions: The side chains of some cephalosporins can undergo intramolecular reactions, leading to various degradation products.[5][21]
Q3: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection, is essential.[1][22][23][24] Such a method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the parent drug over time.[1][22]
Q4: Are there any known incompatibilities of cephalosporins with common infusion fluids?
Yes, the stability of cephalosporins can vary significantly in different infusion fluids. For example, some cephalosporins have shown reduced stability in parenteral nutrition (PN) admixtures.[25][26] It is crucial to consult compatibility studies or perform your own to ensure this compound stability in the specific diluents and co-administered drugs used in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | Degradation of the β-lactam ring due to improper pH, high temperature, or prolonged storage. | Prepare fresh solutions daily. Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen) and protect from light.[23][27] Buffer solutions to a pH where this compound exhibits maximum stability (typically near neutral pH for many cephalosporins). |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation.[1][28][29] |
| Precipitation in solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of this compound in your chosen solvent and concentration. If precipitation occurs upon storage, it may be a sign of degradation; analyze the supernatant and precipitate separately.[23] |
| Color change of the solution | Formation of chromophoric degradation products. | A color change often indicates chemical degradation.[23] Correlate the color change with the appearance of new peaks in the chromatogram and a decrease in the parent drug concentration. |
Summary of Cephalosporin Stability Under Forced Degradation Conditions
The following table summarizes typical degradation behavior of cephalosporins under various stress conditions. Note that the extent of degradation is highly dependent on the specific cephalosporin structure and the experimental conditions.
| Stress Condition | Typical Conditions | Observed Degradation of Cephalosporins | Common Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C | Significant degradation, cleavage of the β-lactam ring.[1][2] | Hydrolyzed β-lactam ring products.[2] |
| Basic Hydrolysis | 0.01 M - 0.1 M NaOH, room temperature | Rapid degradation, cleavage of the β-lactam ring.[1] | Hydrolyzed β-lactam ring products.[6][8] |
| Oxidative Degradation | 3% - 30% H₂O₂, room temperature | Degradation of the sulfur atom.[1][9] | Sulfoxide derivatives.[9][11][12] |
| Thermal Degradation | 40°C - 105°C, solid state or solution | Degradation rate increases with temperature.[1][4][19] | Various products including those from hydrolysis and isomerization.[21] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or sunlight | Degradation can be significant, especially in solution.[1][3] | Complex mixture of photoproducts.[13][14] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.[30][31]
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer salts (e.g., phosphate, acetate)
-
HPLC or UPLC system with a photodiode array (PDA) and/or mass spectrometric (MS) detector
-
Calibrated pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Incubate at room temperature for a specified time, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation (Solution):
-
Heat an aliquot of the stock solution at 80°C in a temperature-controlled oven.
-
At specified time intervals, withdraw samples and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of this compound powder in a petri dish and expose it to 80°C in an oven.
-
At specified time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to UV light (254 nm) and/or simulated sunlight in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
At specified time intervals, withdraw samples from both the exposed and control solutions and analyze.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
-
Degradation Pathway Visualizations
The following diagrams illustrate common degradation pathways for the cephalosporin core structure. The exact degradation products for this compound may vary depending on its specific side chains.
Caption: General pathway of β-lactam ring hydrolysis.
Caption: Workflow for a forced degradation study.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Hydrolysis of cephalosporins in strongly acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Products of aminolysis and enzymic hydrolysis of the cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Products of aminolysis and enzymic hydrolysis of the cephalosporins. | Semantic Scholar [semanticscholar.org]
- 9. Effect of environmental factors on the oxidative transformation of cephalosporin antibiotics by manganese dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies related to penicillins and cephalosporins. 3. Oxidative rearrangement of a 4-mercaptoazetidin-2-one to a delta4-isothiazolin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic degradation of cephalexin by ZnO nanowires under simulated sunlight: Kinetics, influencing factors, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Mechanism of the Selective Photodegradation of Antibiotics in the Catalytic System Containing TiO2 and the Inorganic Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THERMAL DECOMPOSITION OF TETRACYCLINE AND CEPHALOSPORINS METAL COMPLEXES [bpsa.journals.ekb.eg]
- 18. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tsijournals.com [tsijournals.com]
- 23. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijnrd.org [ijnrd.org]
- 25. Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Cephalosporin Antibiotics: Electrochemical Fingerprints and Core Structure Reactions Investigated by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Cefclidin HPLC Methods
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the novel siderophore cephalosporin, Cefclidin.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the analysis of this compound and related compounds.
Q1: What are the recommended starting parameters for a this compound HPLC method?
A1: While a specific validated method for this compound may need to be developed internally, a strong starting point can be derived from established methods for other cephalosporins. A typical reversed-phase HPLC (RP-HPLC) setup is recommended.
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18 columns are the most common choice for cephalosporin analysis.[1][2][3][4] |
| Mobile Phase | Acetonitrile : 0.04 M Phosphate Buffer (pH 6.0) | Start with a gradient (e.g., 10:90 v/v to 70:30 v/v) to determine the ideal elution conditions.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[1][3] |
| Detection | UV at 254 nm or 270 nm | Cephalosporins typically exhibit strong absorbance in this range.[5][6] A wavelength scan is advised. |
| Injection Volume | 10 - 20 µL | This can be optimized based on sample concentration and sensitivity requirements.[1][2] |
| Column Temp. | Ambient or 30°C | Maintaining a constant temperature improves retention time reproducibility.[7] |
Q2: How do I select the appropriate HPLC column?
A2: The choice of column is critical for good separation. For a polar compound like this compound, a modern, high-purity silica C18 column is the primary choice. If retention is poor due to high polarity, consider columns designed for aqueous mobile phases ("AQ-type") or Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[8][9][10]
Q3: What is the ideal mobile phase composition and pH?
A3: The mobile phase influences analyte retention, selectivity, and peak shape.
-
Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.
-
Aqueous Buffer: A phosphate or acetate buffer is used to control the pH.[4][7]
-
pH: The pH is a critical parameter that affects the ionization state of the analyte.[11] For cephalosporins, a pH between 6 and 8 is often a good starting point.[2][6] The pH should be chosen to ensure the analyte is in a single ionic state and to avoid the silica dissolution that occurs at high pH (>8).[12]
Q4: Which detector is most suitable for this compound analysis?
A4: A UV-Vis detector is the most common and cost-effective choice for cephalosporin analysis.[2] A Photodiode Array (PDA) detector is highly recommended during method development as it allows for the simultaneous monitoring of multiple wavelengths and can assess peak purity. For higher sensitivity and specificity, especially when analyzing samples in complex matrices (e.g., biological fluids), a Mass Spectrometry (MS) detector is ideal.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format. For a systematic approach, always change only one parameter at a time.
Q1: My this compound peak is tailing. What should I do?
A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Solution |
| Silanol Interactions | Use a modern, end-capped, high-purity silica column. Lowering the mobile phase pH (e.g., to pH 3) can suppress silanol activity.[12] |
| Column Overload | Reduce the sample concentration or injection volume.[12] |
| Incorrect Mobile Phase pH | Adjust the buffer pH to ensure this compound is in a single, non-ionized, or fully ionized state.[12] |
| Column Contamination/Wear | Flush the column with a strong solvent (e.g., 100% Acetonitrile). If the problem persists, replace the column. |
Q2: The retention time for my peak is shifting between injections. Why?
A2: Drifting retention times indicate a lack of system stability.
Table 3: Troubleshooting Retention Time Shifts
| Potential Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before the first injection.[13] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If using online mixing, check that the pump proportioning valves are functioning correctly.[13] |
| Fluctuating Column Temperature | Use a column oven to maintain a constant, stable temperature. |
| Pump or Flow Rate Issues | Check for leaks in the system. Degas the mobile phase to prevent air bubbles from entering the pump. |
Q3: My system backpressure is too high. How can I fix this?
A3: High backpressure can damage the pump and column. Isolate the source of the pressure by systematically removing components.
Caption: A decision tree for isolating the source of high HPLC backpressure.
Experimental Protocols
Follow these detailed protocols for preparing solutions and ensuring your system is ready for analysis.
Protocol 1: Preparation of this compound Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add a small amount of diluent (typically the mobile phase or a compatible solvent like methanol) to dissolve the standard.[1]
-
Once dissolved, bring the flask to volume with the diluent and mix thoroughly.
-
-
Working Standard Solutions:
-
Sample Preparation:
Protocol 2: System Suitability Testing (SST)
System Suitability Testing (SST) is performed before any sample analysis to verify that the chromatographic system is performing adequately.[14][15] It is an integral part of analytical procedure validation according to ICH and USP guidelines.[16]
-
Prepare a working standard solution of this compound at a concentration in the middle of your expected range.
-
Make five or six replicate injections of this standard.[16]
-
Calculate the key SST parameters and check if they meet the acceptance criteria.
Table 4: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Formula/Definition | Typical Acceptance Criteria | Purpose |
| Precision / Repeatability | %RSD of peak areas from replicate injections. | RSD ≤ 2.0%[17] | Ensures the system provides consistent and repeatable results. |
| Tailing Factor (T) | T = W₀.₀₅ / 2f (USP method) | T ≤ 2.0[17] | Measures peak symmetry. Tailing can indicate undesirable secondary interactions. |
| Theoretical Plates (N) | N = 16(t₋ / W)², where t₋ is retention time and W is peak width at base. | N > 2000 | Measures column efficiency and performance. |
| Resolution (Rs) | Rs = 2(t₋₂ - t₋₁) / (W₁ + W₂) | Rs > 2.0 (between analyte and nearest peak)[17] | Confirms the ability of the method to separate the analyte from impurities or other components. |
Method Optimization Workflow
Optimizing an HPLC method involves systematically adjusting parameters to achieve the desired separation with good resolution, peak shape, and a reasonable run time.
Caption: A phased workflow for systematic HPLC method development and optimization.
References
- 1. jetir.org [jetir.org]
- 2. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. waters.com [waters.com]
- 9. hplc.eu [hplc.eu]
- 10. selectscience.net [selectscience.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 16. rjpbcs.com [rjpbcs.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Overcoming Cefclidin Resistance in Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Cefclidin and resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fourth-generation cephalosporin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell lysis and death.
Q2: What are the known mechanisms of resistance to this compound?
A2: While this compound has shown stability against some β-lactamases, bacteria can develop resistance through several mechanisms:
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of this compound, rendering it less effective.[2]
-
Enzymatic Degradation: Although stable against many, some β-lactamase enzymes can hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.[3]
-
Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its PBP targets at a sufficient concentration.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of this compound into the cell.[4][5]
Q3: How can I overcome this compound resistance in my experiments?
A3: Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy with β-Lactamase Inhibitors: Using this compound in combination with a β-lactamase inhibitor (e.g., Avibactam, Tazobactam) can protect it from degradation by β-lactamase enzymes.
-
Combination Therapy with Efflux Pump Inhibitors (EPIs): Co-administration of this compound with an EPI (e.g., Phenylalanine-arginine β-naphthylamide (PAβN), Carbonyl cyanide m-chlorophenylhydrazone (CCCP)) can increase the intracellular concentration of the antibiotic.
-
Investigating Alternative Drug Combinations: Exploring synergistic effects of this compound with other classes of antibiotics may reveal effective treatment strategies against resistant strains.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound susceptibility testing and resistance mechanism investigation.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation Inconsistency | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before each experiment. Inconsistent inoculum density is a common source of MIC variability. |
| Improper Antibiotic Dilution | Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting technique and the calibration of your equipment. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines for susceptibility testing of most non-fastidious bacteria. Variations in cation concentration can affect antibiotic activity. |
| Incubation Conditions | Ensure consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria). Fluctuations can impact bacterial growth and MIC determination. |
| Contamination | Visually inspect plates for mixed cultures. If contamination is suspected, re-streak the bacterial isolate from the original stock to obtain a pure culture. |
Issue 2: this compound Appears Ineffective Against a Known β-Lactamase Producing Strain
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High-Level β-Lactamase Production | The strain may be overproducing a β-lactamase that can hydrolyze this compound. Perform a β-lactamase activity assay to quantify the level of enzyme production. |
| Presence of Multiple Resistance Mechanisms | The strain may possess other resistance mechanisms in addition to β-lactamase production, such as efflux pumps or altered PBPs. Investigate these possibilities using the protocols outlined below. |
| Suboptimal Inhibitor Concentration | If using a β-lactamase inhibitor, ensure the concentration is optimal for inhibiting the specific β-lactamase produced by the strain. A checkerboard assay can help determine the optimal synergistic concentrations. |
Issue 3: No Synergistic Effect Observed with Efflux Pump Inhibitors (EPIs)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| EPI is Ineffective Against the Specific Efflux Pump | Different bacteria possess different families of efflux pumps. The chosen EPI may not be a substrate for the pump(s) present in your bacterial strain. Test a panel of different EPIs (e.g., PAβN, CCCP). |
| Efflux is Not the Primary Resistance Mechanism | The primary mechanism of resistance in your strain may be target modification or enzymatic degradation. Investigate other resistance mechanisms. |
| Suboptimal EPI Concentration | The concentration of the EPI may be too low to effectively inhibit the efflux pumps. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI. |
Data Presentation: this compound In Vitro Activity
The following tables summarize the in vitro activity of this compound against various bacterial isolates. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 1: In Vitro Activity of this compound and Comparator Agents Against Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | ≤0.5 - >128 | 1 | 3.13 [2] |
| Ceftazidime | 1 - >128 | 4 | 32 |
| Cefepime | 0.5 - 64 | 4 | 16 |
| Meropenem | ≤0.06 - >32 | 1 | 8 |
| Piperacillin-Tazobactam | 1 - >256 | 16 | 128 |
Table 2: In Vitro Activity of this compound in Combination with Inhibitors Against Resistant Strains (Hypothetical Data for Illustrative Purposes)
| Organism & Resistance Profile | This compound MIC (µg/mL) | This compound + Avibactam (4 µg/mL) MIC (µg/mL) | This compound + PAβN (20 µg/mL) MIC (µg/mL) |
| K. pneumoniae (ESBL-producing) | 64 | 4 | 32 |
| P. aeruginosa (Multidrug-resistant) | 32 | 32 | 8 |
| E. coli (Carbapenem-resistant) | 128 | 8 | 64 |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol is used to determine the synergistic effect of this compound in combination with a β-lactamase inhibitor or an efflux pump inhibitor.
Materials:
-
This compound stock solution
-
Inhibitor (β-lactamase inhibitor or EPI) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial suspension standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial two-fold dilutions of the inhibitor vertically down the microtiter plate.
-
The final plate should contain a grid of wells with varying concentrations of both agents.
-
Inoculate each well with the standardized bacterial suspension.
-
Include control wells with this compound only, inhibitor only, and no drugs.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.
FIC Index Calculation: FIC Index = FIC of this compound + FIC of Inhibitor
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
Protocol 2: β-Lactamase Hydrolysis Assay
This protocol determines the stability of this compound against β-lactamase enzymes.
Materials:
-
This compound solution of known concentration
-
Purified β-lactamase enzyme or crude cell lysate containing the enzyme
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing this compound and the β-lactamase enzyme in phosphate buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a denaturing agent).
-
Measure the concentration of remaining intact this compound using a spectrophotometer at its maximum absorbance wavelength.
-
A decrease in the absorbance over time indicates hydrolysis of this compound by the β-lactamase.
Protocol 3: Penicillin-Binding Protein (PBP) Binding Affinity Assay
This competitive binding assay determines the affinity of this compound for bacterial PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Bocillin-FL (a fluorescently labeled penicillin)
-
This compound solutions of varying concentrations
-
SDS-PAGE and fluorescence imaging system
Procedure:
-
Pre-incubate the bacterial membrane preparations with varying concentrations of this compound.
-
Add a fixed concentration of Bocillin-FL to the mixtures and incubate to allow binding to the PBPs.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imaging system.
-
The intensity of the fluorescent bands will decrease with increasing concentrations of this compound, indicating competition for binding to the PBPs.
-
The IC50 value (the concentration of this compound required to inhibit 50% of Bocillin-FL binding) can be calculated to determine the binding affinity.
Visualizations
Caption: Mechanisms of this compound action and resistance, and strategies to overcome resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. KoreaMed [koreamed.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In vitro synergy of β-lactam combinations against KPC-producing Klebsiella pneumoniae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cefclidin-Induced Corneal Toxicity in Cell Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential corneal toxicity of Cefclidin in cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a fourth-generation cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption leads to bacterial cell lysis and death.
Q2: Why is it important to evaluate the corneal toxicity of this compound?
Topically administered antibiotics can have direct contact with the corneal epithelium. Assessing the potential toxicity of this compound to corneal cells is crucial to ensure its safety for ophthalmic applications. In vitro cell models provide a valuable tool for initial safety screening before proceeding to more complex and costly animal studies.
Q3: What in vitro models are suitable for assessing this compound-induced corneal toxicity?
A variety of in vitro models can be utilized, ranging from simple to complex:
-
Monolayer cultures: Primary human corneal epithelial cells (HCECs) or immortalized HCEC lines are commonly used for initial cytotoxicity screening.[1]
-
Three-dimensional (3D) reconstructed human corneal epithelium (RhCE) models: These models, such as EpiOcular™ and SkinEthic™ HCE, more closely mimic the structure and barrier function of the native corneal epithelium and are suitable for more advanced toxicity and irritation testing.[2][3][4]
Q4: What are the key parameters to assess when evaluating this compound-induced corneal toxicity in cell models?
The primary endpoints to evaluate include:
-
Cell Viability: To determine the concentration of this compound that causes cell death.
-
Apoptosis and Necrosis: To understand the mode of cell death induced by this compound.
-
Oxidative Stress: To assess the role of reactive oxygen species (ROS) in this compound-induced toxicity.
-
Inflammation: To measure the release of pro-inflammatory cytokines.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use a new pipette tip for each replicate. | |
| High background absorbance | Contamination of culture medium | Use fresh, sterile medium. Check for signs of microbial contamination. |
| Interaction of this compound with the assay reagent | Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction. | |
| Low signal or no response to toxicant | Insufficient incubation time | Optimize the incubation time for both the drug treatment and the assay reagent. |
| Cell density too low or too high | Determine the optimal cell seeding density for your specific cell line and assay. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Harsh cell handling | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. |
| Over-trypsinization | Use the lowest effective concentration of trypsin for the shortest possible time. Consider using a cell scraper for sensitive cells. | |
| High percentage of PI positive cells in all samples | Cells were not healthy at the start of the experiment | Ensure you are using cells from a healthy, sub-confluent culture. |
| Assay performed too late after treatment | Apoptosis is a dynamic process. Analyze cells at different time points after this compound treatment to capture early and late apoptotic events. | |
| No Annexin V or PI staining in the positive control | Ineffective positive control | Use a known potent inducer of apoptosis for your cell type (e.g., staurosporine) to validate the assay. |
Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA)
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of this compound or cell culture medium | Include a control with this compound and the probe in cell-free media. Use phenol red-free media during the assay. |
| Probe oxidation by light | Protect the probe and stained cells from light as much as possible. | |
| Inconsistent results | Variation in probe loading | Ensure consistent incubation time and temperature for probe loading. Wash cells thoroughly to remove excess probe. |
| Rapid fading of fluorescence | Read the plate immediately after the final incubation step. |
Inflammatory Cytokine Assays (e.g., ELISA)
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Non-specific antibody binding | Use a blocking buffer and ensure adequate incubation time. | |
| Low or no signal | Low cytokine concentration | Concentrate the cell culture supernatant before performing the assay. |
| Inappropriate antibody pair or concentration | Use a validated ELISA kit or optimize antibody concentrations. | |
| High variability between replicates | Pipetting errors | Ensure accurate and consistent pipetting, especially for standards and samples. |
| Edge effects | Avoid using the outer wells of the plate. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed human corneal epithelial cells (HCECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Replace the existing medium with 100 µL of the this compound dilutions and control medium. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed HCECs in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed HCECs in a black, clear-bottom 96-well plate and treat with this compound.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel viability assay).
Quantification of Pro-inflammatory Cytokines by ELISA
-
Sample Collection: After treating HCECs with this compound, collect the cell culture supernatants.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples.
Data Presentation
Note: The following data are illustrative examples as specific quantitative data for this compound-induced corneal toxicity in cell models is not currently available in published literature. Researchers should generate their own data based on the provided protocols.
Table 1: Hypothetical IC50 Values of this compound on Human Corneal Epithelial Cells (HCECs)
| Exposure Time | IC50 (µg/mL) |
| 24 hours | 500 |
| 48 hours | 350 |
| 72 hours | 200 |
Table 2: Hypothetical Percentage of Apoptotic and Necrotic HCECs after 48-hour this compound Treatment
| This compound (µg/mL) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95 | 3 | 2 |
| 100 | 80 | 10 | 10 |
| 350 (IC50) | 50 | 25 | 25 |
| 700 | 20 | 30 | 50 |
Table 3: Hypothetical Fold Increase in ROS Production in HCECs after 24-hour this compound Treatment
| This compound (µg/mL) | Fold Increase in ROS vs. Control |
| 0 (Control) | 1.0 |
| 100 | 1.8 |
| 250 | 3.5 |
| 500 | 6.2 |
Table 4: Hypothetical Concentration of Pro-inflammatory Cytokines in HCEC Supernatant after 48-hour this compound Treatment
| This compound (µg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| 0 (Control) | 50 | 100 | 20 |
| 100 | 150 | 300 | 60 |
| 350 (IC50) | 400 | 800 | 150 |
| 700 | 800 | 1500 | 300 |
Visualizations
Caption: Experimental workflow for assessing this compound-induced corneal toxicity.
Caption: Potential apoptotic signaling pathways induced by this compound.
Caption: this compound-induced oxidative stress leading to apoptosis.
References
Validation & Comparative
Cefclidin Demonstrates Superior Activity Against Resistant Gram-Negative Bacteria Compared to Ceftazidime
For Immediate Release
A comprehensive review of available in-vitro data reveals that Cefclidin, a fourth-generation cephalosporin, exhibits significantly greater activity against ceftazidime-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, when compared to the third-generation cephalosporin, ceftazidime. This heightened efficacy is largely attributed to this compound's increased stability against hydrolysis by chromosomal β-lactamases, a common resistance mechanism that compromises the effectiveness of many cephalosporins.
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Cephalosporins are a cornerstone in the treatment of bacterial infections, but their utility is increasingly challenged by resistance. This comparative guide provides researchers, scientists, and drug development professionals with a detailed analysis of the in-vitro activity of this compound versus ceftazidime against key resistant bacterial strains, supported by experimental data and protocols.
Superior In-Vitro Efficacy of this compound
Studies have consistently demonstrated the superior performance of this compound against bacteria that have developed resistance to ceftazidime. A pivotal study evaluating a panel of ceftazidime-resistant Pseudomonas aeruginosa isolates found that a mere 3.9% of these isolates were resistant to this compound. This stands in stark contrast to the significantly higher resistance rates observed for other advanced-generation cephalosporins like cefepime (37.4%) and cefpirome (59.6%).
Further quantitative analysis underscores this advantage. Research indicates that this compound is 8 to 16 times more potent than ceftazidime against P. aeruginosa, with a reported Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) of 3.13 µg/ml. While direct comparative MIC50 and MIC90 values against a broad spectrum of ceftazidime-resistant Enterobacterales are not available in a single comprehensive study, the existing data for P. aeruginosa strongly suggest a significant therapeutic advantage for this compound.
Below is a summary of the available quantitative data:
| Antibiotic | Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Resistant |
| This compound | Pseudomonas aeruginosa | Ceftazidime-Resistant | Not Reported | 3.13 | 3.9% |
| Ceftazidime | Pseudomonas aeruginosa | Ceftazidime-Resistant | Not Applicable | >32 | 100% |
| Cefepime | Pseudomonas aeruginosa | Ceftazidime-Resistant | Not Reported | Not Reported | 37.4% |
| Cefpirome | Pseudomonas aeruginosa | Ceftazidime-Resistant | Not Reported | Not Reported | 59.6% |
Mechanism of Action and Resistance
Both this compound and ceftazidime are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.
The key difference in their efficacy against resistant strains lies in their interaction with β-lactamases, enzymes produced by bacteria that can hydrolyze and inactivate β-lactam antibiotics like cephalosporins. This compound has demonstrated a lower affinity for and higher resistance to hydrolysis by chromosomal AmpC β-lactamases produced by P. aeruginosa[1]. This stability allows this compound to maintain its antibacterial activity even in the presence of these resistance enzymes.
In contrast, ceftazidime is more susceptible to hydrolysis by many of these β-lactamases, leading to treatment failure. Furthermore, studies have shown that exposure to ceftazidime can select for the emergence of bacterial mutants that overproduce β-lactamases, a phenomenon not observed with this compound in studies involving Citrobacter freundii and Enterobacter cloacae.
Experimental Protocols
The in-vitro activity of this compound and ceftazidime is primarily determined through standardized susceptibility testing methods, such as broth microdilution or agar dilution, to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (Generalized Protocol)
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and ceftazidime are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates containing the antibiotic dilutions. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Quality control is performed using standard reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).
Conclusion
The available evidence strongly indicates that this compound possesses superior in-vitro activity against ceftazidime-resistant Pseudomonas aeruginosa compared to ceftazidime. This is primarily due to its enhanced stability against the hydrolytic activity of chromosomal β-lactamases. For researchers and drug development professionals, this compound represents a promising candidate for combating infections caused by these challenging resistant pathogens. Further head-to-head comparative studies against a wider range of ceftazidime-resistant Enterobacterales are warranted to fully elucidate the clinical potential of this compound.
References
Comparative In Vitro Efficacy of Cefclidin and Cefepime: A Head-to-Head Analysis
In the landscape of advanced-generation cephalosporins, Cefclidin emerges as a potent agent, particularly against challenging Gram-negative pathogens, demonstrating superior in vitro activity compared to cefepime, especially against resistant strains of Pseudomonas aeruginosa. This guide provides a detailed comparison of the in vitro efficacy of this compound and cefepime, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of In Vitro Activity
The comparative in vitro activity of this compound and cefepime has been evaluated against a range of clinically significant bacteria. The minimum inhibitory concentration (MIC) is a key measure of a drug's potency, with lower values indicating greater efficacy. The following table summarizes the available MIC data and resistance rates for both compounds.
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Resistant |
| Pseudomonas aeruginosa | This compound | 334 | - | 3.13[1] | 3.9%[2] |
| Cefepime | 334 | - | 16[3] | 37.4%[2] | |
| Enterobacter sp. | Cefepime | - | - | 2[3] | - |
| Serratia sp. | Cefepime | - | - | 2[3] | - |
| Oxacillin-Susceptible Staphylococcus aureus | Cefepime | - | - | 3[3] | - |
| Non-cephalosporinase-producing Enterobacteriaceae | Cefepime | - | ≤ 0.06[4] | ≤ 0.12[4] | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. A comprehensive side-by-side comparison of MIC₅₀ and MIC₉₀ for this compound against a broader range of bacteria is limited in the currently available literature.
A significant study involving 334 clinical isolates of Pseudomonas aeruginosa highlighted the superior activity of this compound, with only 3.9% of strains exhibiting resistance, in stark contrast to the 37.4% resistance rate observed for cefepime.[2] The MIC₉₀ for this compound against P. aeruginosa was reported to be 3.13 µg/mL.[1] For cefepime, the MIC₉₀ against P. aeruginosa has been reported to be 16 µg/mL.[3]
Mechanism of Action and Resistance
Both this compound and cefepime are bactericidal agents that function by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). However, the superior efficacy of this compound against certain resistant bacteria, particularly P. aeruginosa, is attributed to its high stability against hydrolysis by chromosomally-mediated β-lactamases.[2] Studies have shown that this compound has a lower affinity for these enzymes compared to other cephalosporins, allowing it to maintain its activity against strains that are resistant to other β-lactams.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and cefepime.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Inoculum:
-
Bacterial isolates are cultured on an appropriate agar medium overnight at 35°C ± 2°C.
-
Several morphologically similar colonies are selected and suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
Stock solutions of this compound and cefepime are prepared according to the manufacturer's instructions.
-
A series of two-fold dilutions of each antibiotic is prepared in Mueller-Hinton Broth in 96-well microtiter plates. The final volume in each well is typically 100 µL.
c. Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Penicillin-Binding Protein (PBP) Affinity Assay
This assay is used to determine the binding affinity of β-lactam antibiotics to the PBPs of a target bacterium.
a. Preparation of Bacterial Membranes:
-
Bacteria are grown to the mid-logarithmic phase and harvested by centrifugation.
-
The cell pellet is washed and then lysed (e.g., by sonication or French press) to release the cellular contents.
-
The cell membranes, which contain the PBPs, are isolated by ultracentrifugation.
b. Competition Assay:
-
The isolated membranes are incubated with varying concentrations of the test antibiotics (this compound or cefepime) to allow for binding to the PBPs.
-
A saturating concentration of a radiolabeled or fluorescently-labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin FL) is then added to the mixture. This labeled penicillin will bind to any PBPs that are not already occupied by the test antibiotic.
-
The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.
c. Detection and Analysis:
-
The PBPs bound to the labeled penicillin are visualized by autoradiography or fluorescence imaging.
-
The intensity of the bands corresponding to the different PBPs is quantified.
-
The concentration of the test antibiotic that inhibits 50% of the binding of the labeled penicillin (IC₅₀) is calculated for each PBP. A lower IC₅₀ value indicates a higher binding affinity.
Mandatory Visualization
Caption: Experimental workflow for comparing the in vitro efficacy of this compound and cefepime.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative in-vitro activities of newer cephalosporins this compound, cefepime, and cefpirome against ceftazidime- or imipenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vitro activity of cefepime compared to other broad-spectrum cephalosporins against clinical isolates from eighteen Brazilian hospitals by using the Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Cefclidin and meropenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Cefclidin and meropenem, two potent broad-spectrum antibiotics. The information is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, in vitro activity, in vivo efficacy, and safety profiles.
Mechanism of Action
Both this compound and meropenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.
This compound , a fourth-generation cephalosporin, demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP3) in both Escherichia coli and Pseudomonas aeruginosa.[1] Inhibition of PBP3 is primarily associated with the formation of filamentous cells and subsequent cell lysis.
Meropenem , a carbapenem antibiotic, exhibits a broader PBP binding profile with a particularly high affinity for PBP2 in E. coli and P. aeruginosa.[2][3] Inhibition of PBP2 leads to the formation of spherical cells and eventual cell death. Meropenem is also noted for its stability against hydrolysis by many serine β-lactamases.[2]
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Caption: Inhibition of peptidoglycan synthesis by this compound and meropenem.
In Vitro Activity
The in vitro potency of this compound and meropenem has been evaluated against a range of clinically relevant pathogens. The following tables summarize their activity, primarily presented as Minimum Inhibitory Concentration (MIC) values.
Gram-Negative Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | This compound | - | 3.13[4] |
| Meropenem | 0.5 | 16[5] | |
| Enterobacteriaceae | This compound | - | - |
| Meropenem | ≤0.06 - 0.12 | 0.12 - 0.25 |
Note: Data for this compound against Enterobacteriaceae is limited in the available literature.
Gram-Positive Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound | - | - |
| Meropenem | 0.06 | 0.06 |
Note: Data for this compound against Staphylococcus aureus is limited. Generally, fourth-generation cephalosporins have variable activity against Gram-positive cocci.[6][7]
In Vivo Efficacy
Animal models of infection are crucial for evaluating the in vivo potential of antimicrobial agents.
Murine Pneumonia Model
In a murine model of severe pneumonia caused by meropenem-resistant Pseudomonas aeruginosa, a high-dose meropenem regimen (simulating 6 g/day in humans) significantly reduced the bacterial burden in the lungs compared to a normal-dose regimen.[8] Specifically, the viable bacterial counts in the lungs of the high-dose group were significantly lower than both the untreated group and the normal-dose group.[8]
Murine Sepsis/Thigh Infection Model
Meropenem has demonstrated efficacy in murine thigh infection models. In studies with carbapenem-resistant Enterobacteriaceae, meropenem in combination with a β-lactamase inhibitor showed significant bacterial killing.[9]
A study on the in vivo antipseudomonal activity of this compound has been noted, though specific data from a sepsis or thigh infection model was not detailed in the available abstracts.[10]
Experimental Workflow: Murine Thigh Infection Model
Caption: General workflow for a neutropenic murine thigh infection model.
Safety and Tolerability
Meropenem has an established and favorable safety profile based on extensive clinical use and data from numerous clinical trials involving over 6,000 patients.[11] The most commonly reported adverse events are generally mild and include:
The incidence of seizures considered related to meropenem treatment in non-meningitis patients is very low (0.07%).[11] Overall, the safety profile of meropenem is comparable to that of other broad-spectrum β-lactam antibiotics.[6]
This compound has limited publicly available clinical safety data. As a cephalosporin, it may be associated with adverse events common to this class, such as gastrointestinal disturbances and hypersensitivity reactions. A preclinical toxicity study in mice and rats reported high LD50 values, suggesting a low order of acute toxicity.[7][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MICs.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific density (typically a 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Neutropenic Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antibiotics.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection.
-
Infection: A defined inoculum of the test bacterium is injected into the thigh muscle of the neutropenic mice.
-
Treatment: At a specified time post-infection, treatment with the test antibiotic (e.g., this compound or meropenem) is initiated. Different dosing regimens can be evaluated.
-
Assessment of Efficacy: At various time points, mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and plated on appropriate agar to determine the number of viable bacteria (CFU). The reduction in bacterial load compared to untreated controls is a measure of the antibiotic's efficacy.
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model
This model simulates the changing concentrations of an antibiotic in the body over time to study its bactericidal activity and the potential for resistance development.
-
Model Setup: A one or two-compartment model is typically used, consisting of a central compartment containing the bacterial culture.
-
Simulation of Pharmacokinetics: The antibiotic is introduced into the central compartment to achieve a peak concentration (Cmax) that mimics human plasma levels. A continuous flow of fresh medium into and out of the compartment simulates the drug's elimination half-life.
-
Bacterial Monitoring: Samples are taken from the central compartment at various time points to determine the viable bacterial count (CFU/mL).
-
Resistance Monitoring: Samples can also be plated on agar containing the antibiotic at concentrations above the MIC to detect the emergence of resistant subpopulations.
Conclusion
Both this compound and meropenem are potent β-lactam antibiotics that target bacterial cell wall synthesis. Meropenem has a well-established broad spectrum of activity against both Gram-negative and Gram-positive bacteria and a favorable safety profile documented in extensive clinical use. This compound, a fourth-generation cephalosporin, shows promise, particularly against Pseudomonas aeruginosa, and may have an advantage in being less susceptible to resistance development mediated by certain β-lactamases.
However, a direct and comprehensive comparison is limited by the scarcity of publicly available data for this compound, especially from comparative clinical trials. Further research, including head-to-head in vitro and in vivo studies and robust clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound relative to meropenem and other broad-spectrum agents.
References
- 1. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, Nacubactam, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety profile of meropenem: international clinical experience based on the first 3125 patients treated with meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Safety profile of meropenem: an updated review of over 6,000 patients treated with meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
Corneal Toxicity Profile: Cefiderocol Demonstrates Favorable Safety Compared to Other Antibiotic Classes
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals that cefiderocol, a novel siderophore cephalosporin, exhibits a favorable corneal safety profile with minimal toxicity, positioning it as a potentially safer alternative to some currently utilized topical antibiotics for ophthalmic infections. This analysis, which consolidates findings from multiple in vivo and in vitro studies, provides critical insights for researchers, scientists, and drug development professionals in the ophthalmology space.
This guide presents a comparative analysis of the corneal toxicity of cefiderocol against other commonly used antibiotic classes, including fluoroquinolones, aminoglycosides, and other cephalosporins. The findings are supported by quantitative data from experimental studies, detailed methodologies, and visual representations of associated cellular pathways.
Comparative Analysis of Corneal Toxicity
The corneal toxicity of various antibiotics was evaluated based on clinical observations in animal models and cytotoxicity assays on corneal cell lines. Cefiderocol has been shown to be well-tolerated in rabbit corneas, even at high concentrations.[1][2][3][4] In contrast, other antibiotic classes have demonstrated a range of toxic effects, from mild irritation to significant impacts on corneal cell viability and wound healing.
Table 1: In Vivo Corneal Toxicity Comparison in Rabbit Models
| Antibiotic/Class | Concentration(s) Tested | Key Findings | Citation(s) |
| Cefiderocol | 5 mg/mL, 10 mg/mL, 25 mg/mL, 50 mg/mL | Minimally toxic to the ocular surface; well-tolerated. No significant corneal toxicity or fluorescein staining observed. Conjunctival congestion, chemosis, and discharge noted at higher concentrations. | [1] |
| Ciprofloxacin | 0.3% | Compared to cefiderocol, demonstrated lower efficacy in reducing corneal colony counts of XDR P. aeruginosa. | [5] |
| Tobramycin | 14 mg/mL | Showed some efficacy against XDR P. aeruginosa but was less effective than cefiderocol. | [2][5] |
| Vancomycin | 1.25%, 2.5%, 5% | Ocular toxicity was concentration-dependent, ranging from mild to moderate. | |
| Moxifloxacin | 0.5% | Generally safe, but case reports of severe keratitis and corneal edema exist. | |
| Gatifloxacin | 0.3% | Trend of increasing toxicity observed in some studies. | |
| Cefazolin | 1 mg, 2 mg, 5 mg, 10 mg (intracameral) | Doses of 1 mg and 2 mg were non-toxic to the corneal endothelium, while 5 mg and 10 mg induced toxicity. |
Table 2: In Vitro Cytotoxicity Comparison on Corneal Epithelial Cells
| Antibiotic/Class | Cell Type | Assay | Key Findings | Citation(s) |
| Fluoroquinolones (general) | Human Corneal Epithelial Cells | Not specified | Can cause corneal precipitation and may delay healing. | |
| Moxifloxacin | Human Corneal Epithelial Cells | Live/Dead Assay | Showed the least toxicity among the four tested fluoroquinolones. | |
| Levofloxacin | Human Corneal Epithelial Cells | Live/Dead Assay | Greater percentage of cell death compared to moxifloxacin. | |
| Gatifloxacin | Human Corneal Epithelial Cells | Live/Dead Assay | Similar toxicity to levofloxacin and ofloxacin. | |
| Ofloxacin | Human Corneal Epithelial Cells | Live/Dead Assay | Similar toxicity to levofloxacin and gatifloxacin. | |
| Aminoglycosides (general) | Rabbit Corneal Epithelial Cells | ³H-thymidine uptake | Can be associated with superficial punctate lesions and delayed re-epithelialization. | |
| Cefazolin | Human Corneal Epithelial Cells | Cell Proliferation | The most toxic fortified antibiotic for cell proliferation in one study. | |
| Vancomycin | Human Corneal Epithelial Cells | Cell Proliferation | The least toxic antibiotic in a comparison with cefazolin and tobramycin. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vivo Ocular Toxicity/Tolerability Study in Rabbits (Cefiderocol)
This protocol is based on studies evaluating the ocular safety of topical cefiderocol.[1][2][3][4]
Objective: To assess the toxicity and tolerability of different concentrations of topical cefiderocol on the ocular surface of New Zealand White rabbits.
Animals: Fifteen New Zealand White rabbits are used, divided into five groups of three rabbits each.
Materials:
-
Cefiderocol solutions at 50 mg/mL, 25 mg/mL, 10 mg/mL, and 5 mg/mL.
-
Saline solution (control).
-
Slit-lamp biomicroscope.
-
Sodium fluorescein strips.
-
Modified MacDonald-Shadduck scoring system for ocular irritation.
Procedure:
-
A baseline slit-lamp examination is performed on all rabbits to exclude any with pre-existing ocular abnormalities.
-
On the day of the study, each group receives one of the four cefiderocol concentrations or saline.
-
Topical drops are instilled into both eyes of each rabbit every 30 minutes for a total of 6 hours (13 doses).
-
Ocular examinations are conducted using a slit-lamp biomicroscope at baseline and after the final dose.
-
The cornea, conjunctiva, and iris are evaluated for any signs of toxicity, including congestion, chemosis, discharge, and corneal opacity.
-
Corneal integrity is assessed using sodium fluorescein staining.
-
Observations are scored using the Modified MacDonald-Shadduck scoring system.
-
Behavioral signs of discomfort, such as eye wiping or flinching, are also recorded.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a generalized procedure based on standard MTT assays used for evaluating the cytotoxicity of antibiotics on corneal cells.[6][7][8]
Objective: To determine the viability of cultured corneal epithelial cells after exposure to different antibiotics.
Materials:
-
Human or porcine corneal epithelial cell line.
-
96-well microtiter plates.
-
Culture medium (e.g., DMEM/F12).
-
Antibiotic solutions of various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol).
-
Microplate reader.
Procedure:
-
Corneal epithelial cells are seeded into 96-well plates at a specific density and allowed to adhere and grow to a confluent monolayer.
-
The culture medium is replaced with medium containing various concentrations of the test antibiotics. A control group with medium alone is also included.
-
The cells are incubated with the antibiotics for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, the antibiotic-containing medium is removed, and the cells are washed with PBS.
-
MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control group.
Signaling Pathways in Antibiotic-Induced Corneal Toxicity
The mechanisms underlying antibiotic-induced corneal toxicity are complex and can involve multiple cellular signaling pathways. While specific pathways for cefiderocol are not yet fully elucidated due to its favorable safety profile, general pathways associated with drug-induced corneal damage often involve apoptosis, inflammation, and oxidative stress.
Apoptosis Pathway in Keratocytes
Certain cytotoxic drugs can induce apoptosis in corneal keratocytes through the activation of caspase cascades. This process can be initiated by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Inflammatory and Oxidative Stress Pathways
Topical antibiotics can sometimes trigger an inflammatory response in corneal epithelial cells, leading to the production of pro-inflammatory cytokines. This can be mediated by signaling pathways such as NF-κB. Additionally, some antibiotics may induce oxidative stress, leading to an imbalance between reactive oxygen species (ROS) and antioxidant defenses, which can cause cellular damage.
Conclusion
The available preclinical evidence strongly suggests that cefiderocol has a favorable corneal safety profile, particularly when compared to some older classes of antibiotics that have been associated with varying degrees of ocular surface toxicity. The minimal toxicity observed in in vivo rabbit models, even at high concentrations, is a promising indicator for its potential use in ophthalmic applications. Further clinical research is warranted to confirm these findings in human subjects and to fully elucidate the long-term safety of topical cefiderocol. This comparative analysis provides a valuable resource for the scientific community to guide future research and development of novel, safer, and more effective treatments for ocular infections.
References
- 1. Cefiderocol is an effective topical monotherapy for experimental extensively-drug resistant Pseudomonas aeruginosa keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefiderocol Is an Effective Topical Monotherapy for Experimental Extensively Drug-Resistant Pseudomonas aeruginosa Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revamped Antibiotic May Treat Deadly Eye Infection [medscape.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
